Cefquinome sulfate

Pharmacokinetics Mastitis Intramammary administration

Sourcing a cephalosporin with validated veterinary PK/PD breakpoints and regulatory-compliant withdrawal periods for food-producing animal research is challenging with human-approved alternatives. Cefquinome sulfate-the sole fourth-generation cephalosporin developed exclusively for veterinary use-resolves this gap. • Prolonged milk T1/2β of 10.60 h enables defined withdrawal intervals for bovine mastitis therapy. • Validated COPD of 8 μg/mL (E. coli) ensures 84.77% target attainment with 75 mg/gland q12h regimen. • Stable against AmpC β-lactamases; MIC90 of 1 μg/mL for S. aureus confirmed below achievable milk concentrations.

Molecular Formula C23H24N6O5S2.H2O4S
Molecular Weight 626.689
CAS No. 118443-88-2
Cat. No. B1141994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefquinome sulfate
CAS118443-88-2
Synonyms[6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium
Molecular FormulaC23H24N6O5S2.H2O4S
Molecular Weight626.689
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefquinome Sulfate Overview


Cefquinome sulfate is a fourth-generation aminothiazolyl cephalosporin developed and approved exclusively for veterinary use [1]. It is distinguished by the presence of a methoxyimino-aminothiazolyl moiety in the acyl side chain and a quaternary quinoline group at position 3 of the cephem ring, conferring enhanced stability against both chromosomal and plasmid-encoded β-lactamases [2]. This β-lactam antibiotic exerts bactericidal activity through inhibition of bacterial cell wall synthesis [3]. Unlike earlier-generation cephalosporins, cefquinome remains stable against Amp-C type cephalosporinases and is not readily hydrolyzed by common β-lactamase enzymes [4]. The compound is primarily indicated for the treatment of bovine mastitis and respiratory infections in food-producing animals and is formulated as the sulfate salt for parenteral and intramammary administration [5].

Class Fourth-generation aminothiazolyl cephalosporin
Approval Veterinary-only; food-producing animal use
Format Sulfate salt; parenteral and intramammary administration
Stability Stable against chromosomal and plasmid-encoded β-lactamases

Cefquinome Sulfate: Why Substitution Fails


Cefquinome sulfate is the sole fourth-generation cephalosporin approved exclusively for veterinary use, a critical regulatory distinction that directly impacts procurement and clinical application in food-producing animals [1]. While human-approved fourth-generation cephalosporins like cefepime and cefpirome share a similar β-lactamase stability profile, cefquinome sulfate demonstrates markedly different pharmacokinetic behavior in veterinary species, including prolonged milk retention (T1/2β of 10.60 h in dairy cows following intramammary infusion) and minimal systemic absorption, which are essential for effective mastitis therapy with defined milk withdrawal periods [2]. Furthermore, the established species-specific susceptibility breakpoints (ECOFF, COWT, and COPD) for cefquinome against key veterinary pathogens like E. coli and S. aureus are unique to this molecule and are not directly transferable to other cephalosporins [3]. Substituting cefquinome sulfate with a generic cephalosporin not approved for veterinary use would compromise therapeutic outcomes due to unverified pharmacokinetic/pharmacodynamic (PK/PD) relationships, unknown tissue residues, and lack of validated withdrawal periods in food-producing species [4].

Target Cefquinome sulfate
Substitutes Cefepime / Cefpirome / Ceftiofur
  • Species-specific PK/PD breakpoints (ECOFF, COWT, COPD) are unique to cefquinome and may not transfer to other cephalosporins
  • Human fourth-gen cephalosporins lack validated withdrawal periods for food-producing species
  • Milk retention and systemic absorption profiles may differ significantly; generic substitutes require species-specific validation

Cefquinome Sulfate: Quantitative Evidence


Prolonged Milk Half-Life

Cefquinome sulfate exhibits a prolonged elimination half-life (T1/2β) of 10.60 hours in dairy cow milk following intramammary infusion [1]. This is substantially longer than the reported milk half-life for cephapirin (2.8-3.5 h) and cefoperazone (4.5 h) after similar intramammary administration [2]. The extended residence time ensures that cefquinome concentrations remain above the MIC for key mastitis pathogens (e.g., S. aureus MIC90 of 1 μg/mL) for a full 48 hours post-administration, with a residual concentration of 0.15 mg/mL at 48 h [1]. This prolonged exposure is critical for achieving the PK/PD target of %T>MIC required for bactericidal effect (e.g., >81% T>MIC for 2-log10 reduction in S. agalactiae) [3].

Milk T1/2β
Cross-study comparable
10.60 h
Supports extended-interval intramammary dosing
HPLC-MS/MS; skimmed milk, lactating dairy cows
Pharmacokinetics Mastitis Intramammary administration

β-Lactamase Stability

Cefquinome sulfate maintains potent activity (MIC ≤8 μg/mL) against a majority of Enterobacteriaceae strains possessing Bush group 2 enzymes, including extended-spectrum β-lactamases (ESBLs) [1]. In contrast, earlier-generation cephalosporins like cefotaxime and ceftazidime show significantly elevated MICs (≥32 μg/mL) against the same β-lactamase-producing strains [2]. This is attributed to the methoxyimino-aminothiazolyl moiety in cefquinome, which confers enhanced stability against plasmid-encoded and chromosomal β-lactamases [3].

ESBL MIC
Direct head-to-head comparison
Cefquinome ≤8 μg/mL Cefotaxime/Ceftazidime ≥32 μg/mL
≥4-fold lower MIC for cefquinome
Supports broader Gram-negative coverage vs earlier cephalosporins
Bush group 2 β-lactamase-producing Enterobacteriaceae
Antibacterial spectrum β-lactamase resistance Enterobacteriaceae

MIC90 Against Mastitis Pathogens

Against clinical isolates of Staphylococcus aureus from bovine mastitis, cefquinome sulfate demonstrates an MIC90 of 0.5-1 μg/mL [1]. In a comparative study, cefoperazone exhibited an MIC90 of 4 μg/mL against the same pathogen [2]. For Escherichia coli, cefquinome has an MIC90 of 0.1-0.25 μg/mL, whereas cefalexin/kanamycin combinations often show MIC90 values >8 μg/mL [3]. These lower MICs translate to a higher probability of target attainment (PTA) using standard dosing regimens [4].

S. aureus MIC90
Cross-study comparable
Cefquinome 0.5–1 μg/mL Cefoperazone 4 μg/mL
4–8× lower MIC90 for cefquinome
Supports higher probability of target attainment in mastitis
Broth microdilution; clinical isolates from dairy cows
Antimicrobial susceptibility Mastitis MIC90

PK/PD Breakpoints

Cefquinome sulfate is the only veterinary cephalosporin for which robust species-specific PK/PD cutoffs (COPD) have been established for key pathogens. For E. coli in dairy cows, the COPD is 8 μg/mL at the recommended intramammary dose of 75 mg/udder [1]. For S. aureus in pigs, a COPD of 0.25 μg/mL has been validated for a dosing regimen of 2 mg/kg twice daily, with a 90% target attainment rate (TAR) [2]. In contrast, generic breakpoints for other cephalosporins like ceftiofur are often extrapolated from human data or limited veterinary PK studies, leading to less precise dosing guidance [3].

E. coli COPD
Class-level inference
8 μg/mL
Validated PK/PD cutoff for evidence-based dosing
Intramammary 75 mg/udder; Monte Carlo simulation
PK/PD modeling Dosing regimen Susceptibility breakpoint

Minimal Systemic Absorption

Following intramammary administration of cefquinome sulfate, systemic absorption is negligible, with maximum plasma concentrations of 0.09-0.1 μg/mL in healthy and subclinically infected cows [1]. This is significantly lower than the systemic absorption observed with cefoperazone (Cmax 0.3-0.5 μg/mL) and cephapirin (Cmax 0.2 μg/mL) after similar intramammary dosing [2]. Consequently, the milk withdrawal period for cefquinome sulfate formulations is typically 4 days (96 hours), which is shorter than the 5-7 days required for many other intramammary cephalosporin products [3].

Plasma Cmax
Cross-study comparable
0.09–0.1 μg/mL
2–5× lower systemic exposure vs cefoperazone/cephapirin
HPLC; repeated intramammary infusion, lactating cows
Pharmacokinetics Milk residue Withdrawal period

Particle Size and Impurity Control

Cefquinome sulfate produced via patented precipitation methods achieves a controlled particle size range, with 90% of particles less than 10 μm, without the need for high-energy milling that can introduce impurities [1]. The impurity profile is well-defined, with total impurities not exceeding 1.2% and the specific degradant 5,6,7,8-tetrahydroquinoline limited to 0.31% . In contrast, generic cefquinome sulfate from non-validated sources often exhibits broader particle size distributions (e.g., D90 > 20 μm) and higher total impurities (up to 3.5%), which can affect suspension stability and syringeability of intramammary formulations [2].

Impurity Profile
Supporting evidence
Total impurities ≤1.2%
D90 <10 μm
Supports formulation consistency and regulatory compliance
HPLC per pharmacopoeial standards; patented precipitation method
Pharmaceutical quality Particle size Impurity profile

Cefquinome Sulfate Applications


Bovine Mastitis Therapy

Cefquinome sulfate is the preferred intramammary antibiotic for lactating dairy cows with confirmed or suspected S. aureus and E. coli mastitis. The evidence of a prolonged milk half-life (10.60 h) and a validated COPD of 8 μg/mL for E. coli ensures that a three-dose regimen (75 mg/gland every 12 h) achieves a target attainment rate of 84.77% against E. coli [1]. For S. aureus, the MIC90 of 1 μg/mL is well below the achieved milk concentrations (19 μg/mL at 12 h post-infusion), providing a favorable PK/PD index for bactericidal effect [2].

Respiratory Infections in Swine and Cattle

Due to its broad-spectrum activity against common respiratory pathogens (including P. multocida and M. haemolytica) and its stability against β-lactamases, cefquinome sulfate is indicated for empiric treatment of bovine and swine respiratory disease. The established PK/PD breakpoints (COPD of 0.25 μg/mL for E. coli in pigs) guide optimal dosing (2 mg/kg twice daily) and ensure a 90% probability of target attainment [3]. This reduces the need for culture and susceptibility testing prior to initiating therapy, streamlining clinical decision-making in production animal settings [4].

PK/PD Modeling and Surveillance

Cefquinome sulfate serves as a model compound for veterinary PK/PD research due to the extensive body of species-specific pharmacokinetic data and validated breakpoints. Researchers utilize cefquinome to establish PK/PD relationships in new animal species (e.g., goats, rabbits) and to monitor the emergence of antimicrobial resistance in target pathogens. The availability of defined ECOFF and COPD values (e.g., ECOFF of 0.125 μg/mL for E. coli) provides a standardized benchmark for susceptibility testing and resistance surveillance programs [5].

Drug Delivery System Development

The physicochemical properties of cefquinome sulfate, including its limited aqueous solubility and susceptibility to hydrolysis, make it an ideal candidate for advanced formulation research. Studies have demonstrated that oily nanosuspensions of cefquinome sulfate can increase oral bioavailability by 1.6-fold compared to conventional injections, while gelatin microspheres provide sustained release, reducing dosing frequency [6]. These formulation advancements are directly relevant to improving therapeutic outcomes and reducing the development of antimicrobial resistance in veterinary medicine.

Application
Selection Property
Validation Focus
Bovine Mastitis
PK/PD target attainment profile
Milk half-life and COPD validation
Respiratory Infections
Species-specific susceptibility breakpoints
β-lactamase stability review
PK/PD Modeling & Surveillance
Validated ECOFF/COPD benchmarks
Species extrapolation context
Drug Delivery Research
Physicochemical and stability profile
Formulation performance review

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37 linked technical documents
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